molecular formula C9H9N5O4 B2616107 N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1208464-10-1

N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Cat. No. B2616107
M. Wt: 251.202
InChI Key: AHPFQVOBUUKFJO-UHFFFAOYSA-N
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Description

The compound “N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide” appears to be a complex organic molecule that contains several functional groups including an isoxazole ring, an oxadiazole ring, and an oxalamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, compounds with similar structures are often synthesized through multi-step organic reactions that involve the formation of the heterocyclic rings and the introduction of the various functional groups.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves an isoxazole ring and an oxadiazole ring connected by a methylene (-CH2-) group, with an oxalamide group also attached. The presence of these heterocyclic rings and the oxalamide group could result in a variety of interesting chemical properties.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the isoxazole and oxadiazole rings suggests that it could participate in reactions typical of these types of heterocycles.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups. These could include properties like solubility, melting point, boiling point, and reactivity.


Scientific Research Applications

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including the 1,3,4-oxadiazole moiety found in the compound, are significant in medicinal chemistry due to their bioisosteric properties, often serving as replacements for ester and amide functionalities. These compounds exhibit a broad spectrum of biological activities, making them a cornerstone in drug development processes. The systematic comparison of 1,2,4- and 1,3,4-oxadiazole isomers indicates that 1,3,4-oxadiazoles possess lower lipophilicity and enhanced metabolic stability, hERG inhibition, and aqueous solubility, making them preferable in drug design. Novel synthetic routes have been developed for accessing a broad range of 1,3,4-oxadiazoles under mild conditions, facilitating their use in medicinal chemistry (Boström et al., 2012).

Biological Screening and Applications

The condensation of substituted 1,3,4-oxadiazoles with isoniazide has led to the synthesis of compounds exhibiting notable antibacterial and antifungal activities. These findings underscore the therapeutic potential of oxadiazole derivatives in addressing infectious diseases (Dhore & Thorat, 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety analysis.


Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it were found to have medicinal properties, future research could involve further drug development and clinical trials.


properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c1-5-12-13-7(18-5)4-10-8(15)9(16)11-6-2-3-17-14-6/h2-3H,4H2,1H3,(H,10,15)(H,11,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPFQVOBUUKFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

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